Menaquinone 6

Redox biochemistry Anaerobic respiration Electron transport chain

For researchers investigating anaerobic bacterial electron transport or vitamin K homolog-specific biology, authentic Menaquinone 6 (MK-6, CAS 84-81-1) is essential. MK-6 is the obligate respiratory quinone for *Desulfovibrio* and *Campylobacter* species, with a specific redox potential of -0.067 V that cannot be substituted by MK-7 or MK-9. It also serves as a definitive chemotaxonomic marker for clinical isolate identification. This high-purity standard ensures accurate quinone pool quantification, native respiratory chain reconstitution, and valid structure-activity relationship studies. Do not compromise experimental integrity with generic homolog mixtures.

Molecular Formula C41H56O2
Molecular Weight 580.9 g/mol
CAS No. 84-81-1
Cat. No. B132973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenaquinone 6
CAS84-81-1
Synonyms(all-E)-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-methyl-1,4-naphthalenedione;  Farnoquinone;  MK6;  Vitamin K2;  Vitamin K2(30);  Vitamin MK6; 
Molecular FormulaC41H56O2
Molecular Weight580.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+
InChIKeyPFRQBZFETXBLTP-RCIYGOBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menaquinone 6 (MK-6) CAS 84-81-1: A Distinct Long-Chain Vitamin K2 Homolog for Anaerobic Respiration and Chemotaxonomic Applications


Menaquinone 6 (MK-6, Vitamin K2(30)), a menaquinone with six isoprenyl units, is an isoprenoid quinone of the naphthalene series that functions as an electron carrier in anaerobic respiratory chains [1]. It is a critical component of the bacterial plasma membrane in numerous obligate and facultative anaerobes, including *Desulfovibrio*, *Campylobacter*, and *Helicobacter* species, where it shuttles electrons between dehydrogenases and terminal reductases [2]. As a vitamin K2 homolog, it also participates in mammalian vitamin K-dependent carboxylation, though its biological activity and tissue distribution differ markedly from the shorter-chain MK-4 and the widely studied MK-7 [3].

Why Menaquinone 6 Cannot Be Substituted with Other Vitamin K2 Homologs in Critical Research and Industrial Processes


The menaquinone (MK-n) series exhibits profound structure-activity relationships where the isoprenyl side-chain length dictates not only physicochemical properties but also biological function, tissue tropism, and bacterial species specificity. MK-6, with its six isoprenyl units, occupies a distinct niche: it is less efficiently converted to endogenous MK-4 than shorter-chain MKs [1], displays a unique tissue distribution pattern in mammals distinct from MK-4 and phylloquinone [2], and serves as the obligate respiratory quinone for a specific subset of anaerobic and microaerophilic bacteria, where MK-7 or MK-9 cannot functionally substitute [3]. The redox potential of MK-6 (-0.067 V) is specifically tuned for electron transfer steps in sulfate-reducing bacteria and other anaerobes, a biochemical context where other MK homologs with different redox properties would alter the thermodynamics of the electron transport chain [4]. Generic substitution with a different MK homolog will therefore produce fundamentally different experimental outcomes in both eukaryotic and prokaryotic systems.

Quantitative Differentiation of Menaquinone 6: Redox Potential, Tissue Distribution, and Anti-Inflammatory Activity vs. MK-4, MK-5, MK-7, and MK-9


Redox Potential of MK-6 vs. MK-5, MK-4, MK-7, and MK-9 in Anaerobic Electron Transport

Menaquinone 6 exhibits a specific biochemical standard redox potential (Em7) of -0.067 ± 0.010 V, as determined polarographically [1]. This value is distinct from other menaquinone homologs: MK-5 has a more negative potential (data available in same study), while MK-4, MK-7, and MK-9, when measured in DMPC monolayers, exhibit biochemical standard potentials of -0.063 V, -0.088 V, and -0.085 V, respectively [2]. The MK-6 redox potential is precisely matched to the terminal acceptor couples involved in sulfate reduction by *Desulfovibrio* species, where it functions as an obligate electron carrier [1].

Redox biochemistry Anaerobic respiration Electron transport chain Sulfate-reducing bacteria

Tissue-Specific Accumulation and Age-Dependent Regulation of MK-6 vs. MK-4 in Mammalian Systems

In a comprehensive rat study measuring 11 vitamin K vitamers across liver and eight extrahepatic tissues, MK-6 demonstrated a tissue distribution profile and age-dependent regulation that differed markedly from MK-4 [1]. In liver, both phylloquinone and MK-6 were the major forms, and hepatic MK-6 significantly increased with age (P ≤ 0.05), whereas MK-4 remained unchanged [1]. In contrast, extrahepatic MK-4 decreased with age in heart and kidney, while MK-6 decreased with age in all extrahepatic tissues tested (P ≤ 0.05) [1]. Gender-specific differences were also observed: MK-6 was significantly higher in females than males in kidney and lung (P ≤ 0.05) [1].

Vitamin K metabolism Tissue distribution Aging Nutritional biochemistry

Anti-Inflammatory Potency of MK-6 vs. Shorter-Chain MK Homologs in Murine Macrophages

In murine RAW 264.7 macrophages stimulated with LPS, vitamins with shorter isoprenoid chains (K1, K3, and MK-5) exhibited stronger anti-inflammatory potential than vitamins with longer isoprenoid chains (MK-6 and MK-7) [1]. This study evaluated a panel of inflammatory markers including NOS-2, COX-2, cytokines, and MMPs [1]. MK-6, possessing a six-unit isoprenoid chain, falls into the longer-chain category with comparatively attenuated anti-inflammatory activity relative to MK-5 and shorter-chain K vitamins [1].

Inflammation Macrophage biology Vitamin K pharmacology Structure-activity relationship

Chemotaxonomic Specificity: MK-6 as a Genus- and Species-Level Marker in Anaerobic and Microaerophilic Bacteria

MK-6 serves as a definitive chemotaxonomic marker for specific bacterial lineages, distinguishing them from closely related species that utilize other menaquinones. All six *Campylobacter* species examined contained MK-6, with *C. hyointestinalis* and *C. upsaliensis* uniquely possessing a methyl-substituted MK-6 variant (*MK-6) [1]. In the genus *Cytophaga*, MK-6-possessing species are located in two distinct phylogenetic lineages that are remote from MK-7-possessing species, with one lineage composed exclusively of terrestrial species and the other only of marine species [2]. Among sulfate-reducing bacteria, most typical lactate- or H2-oxidizing *Desulfovibrio* species contain MK-6, whereas *Desulfotomaculum* and *Desulfococcus* species contain MK-7, and *Desulfuromonas* species contain MK-8 [3].

Bacterial taxonomy Chemotaxonomy Respiratory quinones Campylobacter Desulfovibrio

Endogenous MK-4 Conversion Efficiency: MK-6 vs. Shorter-Chain K Vitamins in Macrophages

Macrophages possess the enzymatic machinery to convert exogenous vitamin K forms into endogenous MK-4 via UBIAD1-mediated prenylation following side-chain cleavage [1]. Vitamins with shorter isoprenoid chains—K1, K3, and MK-5—were preferably used as substrates for MK-4 endogenous production compared to vitamins with longer isoprenoid chains (MK-6 and MK-7) [1]. Atorvastatin pretreatment inhibited endogenous MK-4 production from all precursors but had no impact on the anti-inflammatory activity of the exogenous vitamins, demonstrating that these two biological activities are mechanistically dissociated [1].

Vitamin K metabolism UbiA prenyltransferase domain-containing 1 (UBIAD1) Menadione Statin interaction

Analytical Method Precision: Differential Quantification Reliability of MK-6 vs. MK-4, MK-7, and MK-9

A validated LC-ESI-MS/MS method for quantifying a broad range of vitamin K vitamers in food matrices demonstrated differential analytical precision across homologs [1]. The precision (relative standard deviation) was <15% for phylloquinone, MK-4, MK-7, and MK-9; <20% for MK-5, MK-8, and MK-10; and <25% for MK-6, with trueness based on recoveries at 80-120% for all vitamers [1]. This indicates that MK-6 presents greater analytical variability than other common menaquinones, which has direct implications for experimental design and data interpretation in studies requiring precise quantification of MK-6.

Analytical chemistry LC-MS/MS Method validation Vitamin K quantification

Validated Research and Industrial Application Scenarios for Menaquinone 6 Based on Quantitative Differentiation Evidence


Anaerobic Respiration and Electron Transport Chain Studies in Sulfate-Reducing Bacteria

MK-6 is the obligate respiratory quinone for *Desulfovibrio vulgaris*, *D. gigas*, and other sulfate-reducing bacteria (SRB), where its specific redox potential of -0.067 V is thermodynamically matched to the fumarate/succinate and sulfite/sulfide couples [1]. Researchers investigating SRB electron transport, bioenergetics, or biocorrosion mechanisms require authentic MK-6 to reconstitute native respiratory chain function in vitro or to serve as an analytical standard for quinone pool quantification. Substitution with MK-7 or MK-9 would introduce an incorrect redox potential and alter the measured electron transfer kinetics [2].

Bacterial Chemotaxonomy and Phylogenetic Classification of Anaerobic and Microaerophilic Species

MK-6 serves as a definitive chemotaxonomic marker for the identification and classification of *Campylobacter* species (all six tested species contain MK-6), *Helicobacter pylori*, and specific lineages of *Cytophaga* and *Desulfovibrio* [1]. It is also the major isoprenoid quinone in *Wolinella succinogenes* and *Bacteroides gracilis* [2]. Procurement of high-purity MK-6 as an analytical standard is essential for HPLC-based quinone profiling, a standard method for bacterial strain authentication and phylogenetic placement. This application is particularly critical for clinical microbiology laboratories identifying *Campylobacter* and *Helicobacter* isolates .

Vitamin K Metabolism and Tissue-Specific Distribution Studies in Aging and Gender Research

In mammalian systems, MK-6 exhibits a unique tissue distribution profile and age-dependent regulation distinct from MK-4 and phylloquinone [1]. Specifically, hepatic MK-6 significantly increases with age (P ≤ 0.05), whereas MK-4 remains unchanged, and MK-6 shows gender-specific differences in kidney and lung (P ≤ 0.05) [1]. Researchers studying vitamin K metabolism in the context of aging, gender differences, or tissue-specific carboxylation require authentic MK-6 to accurately model the contribution of this homolog to overall vitamin K status. The compound is also under investigation in clinical trial NCT01194778 comparing efficacy of different vitamin K2 dosages [2].

Structure-Activity Relationship Studies of Vitamin K-Mediated Inflammation and UBIAD1-Dependent MK-4 Biosynthesis

MK-6 occupies a specific position in the structure-activity continuum of vitamin K homologs: it exhibits weaker anti-inflammatory activity compared to shorter-chain MKs (MK-5, K1, K3) and is a poor substrate for conversion to endogenous MK-4 via the UBIAD1 pathway [1]. Researchers investigating the molecular mechanisms of vitamin K-mediated inflammation or the enzymatic specificity of the side-chain cleavage and prenylation machinery require MK-6 as a representative long-chain homolog to establish chain-length-dependent activity relationships. Its use as a comparator is essential for dissecting the distinct contributions of the naphthoquinone head group versus the isoprenoid side chain to biological activity [1].

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